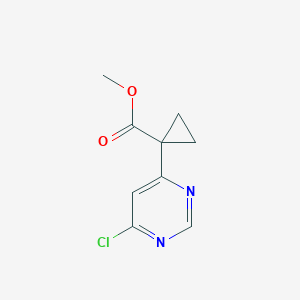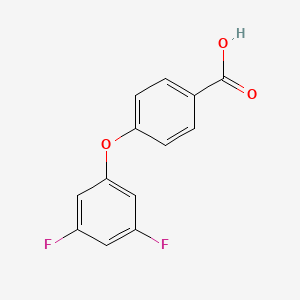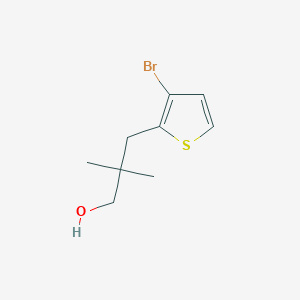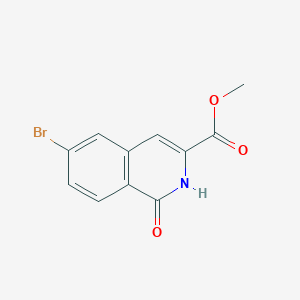
2-Ethoxy-2-(oxan-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2-(oxan-4-yl)ethan-1-ol is an organic compound with the molecular formula C8H16O3 It is a derivative of oxane (tetrahydropyran) and is characterized by the presence of an ethoxy group and a hydroxyl group attached to the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(oxan-4-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of oxane derivatives with ethoxyethanol under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-(oxan-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (e.g., NaCl, KBr) and amines (e.g., NH3) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols. Substitution reactions result in the replacement of the ethoxy group with the nucleophile.
Scientific Research Applications
2-Ethoxy-2-(oxan-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, solvents, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-(oxan-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the ethoxy group can participate in hydrophobic interactions, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-(oxan-4-yl)ethan-1-ol: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-2-(oxan-4-yl)ethan-1-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
2-Ethoxy-2-(oxan-4-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ethoxy group provides hydrophobic characteristics, while the hydroxyl group allows for hydrogen bonding and increased reactivity in certain reactions.
Properties
Molecular Formula |
C9H18O3 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-ethoxy-2-(oxan-4-yl)ethanol |
InChI |
InChI=1S/C9H18O3/c1-2-12-9(7-10)8-3-5-11-6-4-8/h8-10H,2-7H2,1H3 |
InChI Key |
GMGBJNQJECYZML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CO)C1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-n-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B13554342.png)
![6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride](/img/structure/B13554344.png)

![6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacid](/img/structure/B13554358.png)
![6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13554361.png)



![2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol](/img/structure/B13554373.png)


![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine](/img/structure/B13554407.png)

